(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
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Overview
Description
(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is an organic compound belonging to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring
Scientific Research Applications
Chemistry
In chemistry, (4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology and Medicine
The compound has shown potential in medicinal chemistry due to its biological activities. . Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
In the industrial sector, the compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations .
Mechanism of Action
Target of Action
It is known that condensed pyrimidines, which are key structural fragments of this compound, are often used in the synthesis of antiviral agents
Mode of Action
The compound is likely to interact with its targets through the dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can lead to changes in the structure and function of the target molecules, potentially inhibiting their activity .
Biochemical Pathways
The compound is likely to affect the biochemical pathways associated with its targets. Given its potential antiviral properties, it may interfere with the replication cycle of viruses . .
Result of Action
Given its potential antiviral properties, it may inhibit the replication of viruses, thereby preventing the spread of infection .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement, which is likely involved in the compound’s mode of action, is known to be catalyzed by acids and bases, and can be accelerated by heat or light . Therefore, these factors could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide. This reaction produces 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine-7-carbonitrile, which is then treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative . Further reactions with secondary amines or hydrazine hydrate yield various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro derivative stage.
Common Reagents and Conditions
Common reagents used in these reactions include formamide, phosphoryl chloride, secondary amines, and hydrazine hydrate. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Major products formed from these reactions include various 4-aminotetrahydrobenzothienopyrimidines and triazolopyrimidines .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4(1H)-one
- 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine-7-carbonitrile
Uniqueness
What sets (4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid apart is its acetic acid moiety, which can influence its solubility and reactivity. This unique feature allows for the synthesis of derivatives with potentially enhanced biological activities and improved pharmacokinetic properties .
Properties
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-9(16)5-14-6-13-11-10(12(14)17)7-3-1-2-4-8(7)18-11/h6H,1-5H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVYGRQUQXPDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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